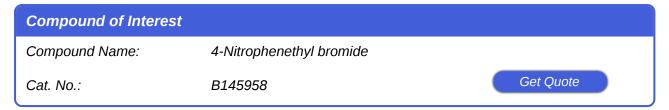


Technical Guide: Physicochemical Properties of 4-Nitrophenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key physicochemical properties of **4-Nitrophenethyl bromide** (CAS No. 5339-26-4), a compound utilized in various chemical syntheses. The information is presented to support research and development activities.

Physicochemical Data

The melting and boiling points are critical parameters for determining the physical state of a substance under varying temperature and pressure conditions. This data is essential for designing experimental setups, purification procedures, and storage protocols.

Property	Value	Conditions
Melting Point	67-70 °C[1][2]	
67-69 °C[3][4]	(lit.)	_
Boiling Point	116 °C	at 0.2 mmHg

Experimental Protocol: Melting Point Determination

The following outlines a standard methodology for determining the melting point of a crystalline solid like **4-Nitrophenethyl bromide** using a capillary melting point apparatus.



Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

- 4-Nitrophenethyl bromide sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the crystalline **4-Nitrophenethyl bromide** is finely ground using a mortar and pestle to ensure uniform heat distribution.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
- Heating and Observation:
 - The sample is heated at a rapid rate initially to approach the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point. This slow rate is crucial for an accurate determination.
- Data Recording:
 - The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range.



- The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
- Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol can be visualized as follows:



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